(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
Overview
Description
“(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine” is a chemical compound with the molecular formula C12H17FN2O . It has a molecular weight of 224.27 g/mol . The compound is also known by several synonyms, including “3-Aminomethyl-4-(4-fluorobenzyl)morpholine” and "2-Aminoethy-4-(4-Fluorobenzyl)-morpholine" .
Molecular Structure Analysis
The InChI code for this compound is "InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2" . The canonical SMILES representation is "C1COCC(N1CC2=CC=C(C=C2)F)CN" .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 224.13249133 g/mol . The topological polar surface area is 38.5 Ų .Scientific Research Applications
Antioxidant Activity Analysis Methods
A critical review by Munteanu and Apetrei (2021) discusses various tests used to determine the antioxidant activity of compounds, which could be relevant to studying "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" if its antioxidant properties were of interest. This includes methodologies like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays assess the ability of compounds to act against oxidative stress, which is a crucial factor in many biological and pharmacological studies (Munteanu & Apetrei, 2021).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands by Jůza et al. (2022) explores compounds with potential therapeutic applications in neuropsychiatric disorders, emphasizing the importance of certain structural components for high D2 receptor affinity. This research could offer insights into the neurological activity of related compounds, including the design and potential neuropsychiatric applications of "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" if it were to interact with similar pathways (Jůza et al., 2022).
Morpholino Oligos in Gene Function Study
The use of morpholino oligos to inhibit gene function provides a tool for gene expression studies in various model organisms. While not directly related to the chemical compound , understanding the applications of morpholinos in biological research could offer a parallel to potential genetic or molecular biology applications of "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" (Heasman, 2002).
Pharmacological Applications of Morpholine Derivatives
A review by Mohammed et al. (2015) on the pharmacological applications of morpholine derivatives highlights their broad spectrum of activities, suggesting that compounds like "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" could potentially possess varied biological effects worth exploring (Mohammed et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWOFFGNIYRUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=C(C=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596623 | |
Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine | |
CAS RN |
174561-70-7 | |
Record name | 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174561-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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